2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Description
Systematic IUPAC Nomenclature and Structural Derivation
The compound 2-chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is derived from a pyrrole heterocycle substituted with a chloroacetyl group, methyl groups, and a 2-fluoro-benzyl moiety. The IUPAC name is constructed as follows:
- Parent Structure : The pyrrole ring (C₄H₅N) serves as the core, with nitrogen at position 1.
- Substituents :
- Position 1 : A 2-fluoro-benzyl group (C₆H₄F-CH₂) attached to the nitrogen.
- Position 2 and 5 : Methyl groups (CH₃).
- Position 3 : A chloroacetyl group (CH₂COCl).
The numbering prioritizes the lowest possible numbers for substituents. The fluorine atom occupies the ortho position on the benzyl group, denoted as "2-fluoro-benzyl."
Alternative Naming Conventions and Registry Identifiers
Note: Registry identifiers (CAS, PubChem CID) are unavailable in the provided sources, likely due to the compound’s specialized nature or limited documentation.
Molecular Formula and Compositional Analysis
The molecular formula C₁₅H₁₅ClFNO reflects the following elemental composition:
| Element | Count | Mass Contribution (g/mol) |
|---|---|---|
| Carbon (C) | 15 | 180.0 |
| Hydrogen (H) | 15 | 15.0 |
| Chlorine (Cl) | 1 | 35.45 |
| Fluorine (F) | 1 | 19.0 |
| Nitrogen (N) | 1 | 14.0 |
| Oxygen (O) | 1 | 16.0 |
| Total | 279.45 g/mol |
Data derived from atomic weights and structural analysis.
Properties
IUPAC Name |
2-chloro-1-[1-[(2-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-10-7-13(15(19)8-16)11(2)18(10)9-12-5-3-4-6-14(12)17/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQMZYHCDHCEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2F)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the 2-fluoro-benzyl group and the chloro-ethanone moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for cost-efficiency and scalability, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
- Molecular Formula : C${14}$H${13}$ClFNO
- Molecular Weight : Approximately 271.71 g/mol
- Functional Groups : Chloro, carbonyl, and pyrrole
Synthesis Overview
- Preparation of the Pyrrole Ring : Utilizing appropriate reagents to form the pyrrole structure.
- Introduction of the 2-Fluoro-benzyl Group : Employing nucleophilic substitution reactions.
- Chloro-Ethanone Moiety Addition : Integrating the chloro group via acylation or similar methods.
Scientific Research Applications
Chemistry
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting the growth of specific cancer cell lines, warranting further investigation into its mechanisms of action.
- Anti-inflammatory Effects : Initial assays indicate potential analgesic properties, making it a candidate for pain management therapies.
Medicinal Chemistry
Material Science
- It may bind to enzymes or receptors involved in inflammatory pathways or cancer progression.
- Further studies using molecular docking techniques are necessary to elucidate these interactions and their implications for therapeutic use.
Comparative Anal
Mechanism of Action
The mechanism of action of 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[1-(2-fluoro-benzyl)-1H-pyrrol-3-yl]-ethanone: Similar structure but lacks the 2,5-dimethyl substitution.
2-Chloro-1-[1-(2-chloro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone: Similar structure but with a different halogen substitution on the benzyl group.
Uniqueness
The presence of both the 2-fluoro-benzyl group and the 2,5-dimethyl substitution on the pyrrole ring makes 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone unique
Biological Activity
2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of and a molecular weight of approximately 265.71 g/mol. The compound's structure includes a chloro group and a pyrrole ring, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing multiple mechanisms through which it exerts its effects:
1. Antimicrobial Activity
Research indicates that derivatives of pyrrole, including those similar to this compound, exhibit antimicrobial properties. For instance, pyrrole-based compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
2. Cancer Cell Growth Inhibition
Studies have demonstrated that this compound can suppress cell growth in cancer cell lines. It has been observed to increase glucose uptake and adenosine triphosphate (ATP) levels in cells, suggesting a metabolic shift that favors cell survival under stress conditions . The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring can enhance its anticancer properties by improving cell-specific productivity in monoclonal antibody production .
3. Mechanism of Action
The mechanism through which this compound operates appears to involve modulation of metabolic pathways in cells. For example, it has been noted to suppress galactosylation processes critical for monoclonal antibody quality, thereby enhancing therapeutic efficacy .
Case Studies
Several case studies have highlighted the compound's potential:
Case Study 1: Monoclonal Antibody Production
In a study focusing on recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in a significant increase in monoclonal antibody production while maintaining cell viability. The final monoclonal antibody concentration reached 1,098 mg/L under treated conditions compared to lower yields in control groups .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of similar pyrrole derivatives against resistant bacterial strains. The results indicated that these compounds could serve as lead structures for developing new antibacterial agents with improved potency against common pathogens .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the pyrrole core via Paal-Knorr condensation using 2,5-hexanedione and a substituted benzylamine (e.g., 2-fluoro-benzylamine). Subsequent Friedel-Crafts acylation introduces the chloroacetyl group at the pyrrole’s 3-position. Key steps include:
- Step 1 : Formation of 1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrole via cyclocondensation .
- Step 2 : Chloroacetylation using chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Quantify purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 2.2 ppm for pyrrole-methyl groups; δ 4.8 ppm for benzyl-CH₂) .
- Mass Spectrometry : Exact mass confirmation via HRMS (e.g., [M+H]⁺ calculated for C₁₆H₁₆ClFNO: 292.0874) .
Q. What in vitro models are suitable for initial bioactivity screening?
- Methodological Answer : Cell-based assays using HEK293 or HeLa cells are common for evaluating proteasomal activity modulation, given structural similarities to USP14 inhibitors like IU1 . Protocols include:
- Ubiquitin-cleavage assays : Monitor USP14 inhibition via Western blot (anti-ubiquitin antibodies).
- Cytotoxicity profiling : Use MTT assays to rule off-target effects at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize USP14 inhibition?
- Methodological Answer : Focus on modifying substituents while retaining the pyrrole-chloroethanone core:
- Variations : Replace 2-fluoro-benzyl with 4-fluorophenyl (as in IU1) or 3,5-difluorophenyl groups to assess steric/electronic effects .
- Assays : Compare IC₅₀ values in ubiquitin-rhodamine hydrolysis assays. Computational docking (e.g., AutoDock Vina) predicts binding to USP14’s catalytic domain .
- Data Interpretation : Correlate substituent electronegativity with activity; fluorinated analogs often enhance binding affinity .
Q. How can contradictions in bioactivity data across different assay formats be resolved?
- Methodological Answer : Address discrepancies via:
- Assay standardization : Ensure consistent buffer pH, ATP concentrations, and proteasome source (e.g., human vs. bovine).
- Control experiments : Include IU1 (a known USP14 inhibitor) as a positive control to validate assay conditions .
- Orthogonal validation : Confirm results using fluorescence polarization (for binding) and cellular thermal shift assays (CETSA) .
Q. What computational strategies predict interactions with USP14 or off-target proteins?
- Methodological Answer : Use a hybrid approach:
- Molecular Dynamics (MD) Simulations : Analyze stability of the compound-USP14 complex over 100 ns trajectories (e.g., GROMACS) .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., chloroethanone’s electrophilic carbon for covalent binding).
- Off-target screening : Employ cheminformatics tools (e.g., SwissTargetPrediction) to assess kinase or GPCR cross-reactivity .
Q. How can synthetic yield be optimized while minimizing byproducts like dimerized pyrroles?
- Methodological Answer : Optimize reaction conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
